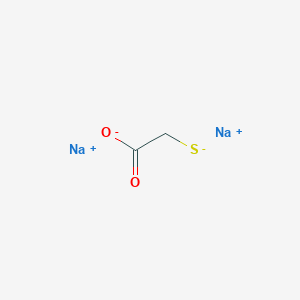

Disodium sulphidoacetate

描述

Disodium sulphidoacetate (hypothetical formula: $ \text{C}2\text{H}2\text{S}\text{O}2\text{Na}2 $) is a sodium salt derived from sulphidoacetic acid, where a sulphido ($-\text{S}^-$) group replaces one hydrogen in the acetate structure. These analogs vary in functional groups, reactivity, and applications, which are critical for industrial, laboratory, or pharmaceutical uses.

属性

CAS 编号 |

16023-01-1 |

|---|---|

分子式 |

C2H2Na2O2S |

分子量 |

136.08 g/mol |

IUPAC 名称 |

disodium;2-sulfidoacetate |

InChI |

InChI=1S/C2H4O2S.2Na/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;/q;2*+1/p-2 |

InChI 键 |

DJEXOGGESJBQIO-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])[S-].[Na+].[Na+] |

规范 SMILES |

C(C(=O)[O-])[S-].[Na+].[Na+] |

其他CAS编号 |

16023-01-1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Key compounds include sodium chloroacetate, sodium diacetate, disodium phosphonoacetate, and disodium ethylenediaminetetraacetate (EDTA).

Key Findings

Functional Group Impact on Reactivity: Chloroacetates (e.g., sodium chloroacetate) exhibit high reactivity and toxicity due to the electron-withdrawing chloro group, necessitating stringent safety protocols (e.g., immediate flushing of eyes/skin) . Phosphonoacetates (e.g., disodium phosphonoacetate) are more stable, likely due to the phosphonate group’s resistance to hydrolysis, making them suitable for industrial applications like water softening .

Safety Profiles :

- Sodium diacetate shows minimal hazards, aligning with its use in food preservation .

- Disodium EDTA’s chelating properties require careful handling to avoid metal ion depletion in biological systems .

Regulatory and Application Differences :

- Sodium chloroacetate is restricted to laboratory use due to its corrosive nature , while sodium diacetate is widely accepted in food industries .

- Disodium EDTA’s ability to bind metal ions makes it valuable in pharmaceuticals and cosmetics, though it requires precautions against acid/base interactions .

Contradictions and Limitations

- Sodium Dichloroacetate: Limited data in –3 prevents a full safety comparison, though its dichloro structure suggests higher toxicity than mono-substituted analogs.

- Disodium Sulphidoacetate : The absence of direct data necessitates extrapolation from sulfhydryl-containing compounds (e.g., sodium dihydroxydithiocyanate in ), which may exhibit redox sensitivity or metal-binding behavior.

常见问题

Q. What experimental methodologies are recommended for synthesizing and purifying disodium sulphidoacetate with high yield and reproducibility?

- Methodological Answer : Synthesis typically involves neutralizing sulphidoacetic acid with sodium hydroxide in a controlled stoichiometric ratio. Purification can be achieved via recrystallization using ethanol-water mixtures, followed by vacuum filtration. Purity should be verified by titration (e.g., acid-base titration for residual sodium content) and HPLC analysis (≥98% purity threshold). Storage in anhydrous conditions at 4°C minimizes hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of disodium sulphidoacetate?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.

- FTIR spectroscopy to identify functional groups (e.g., sulphide and carboxylate moieties).

- Ion chromatography to quantify residual counterions (e.g., Na⁺).

- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .

Advanced Research Questions

Q. How can researchers design experiments to study the pH-dependent stability of disodium sulphidoacetate in aqueous solutions?

- Methodological Answer :

- Prepare buffered solutions across a pH range (e.g., 3–9) using USP-grade phosphate buffers .

- Conduct accelerated stability studies at elevated temperatures (40–60°C) and measure degradation kinetics via UV-Vis spectroscopy (monitor absorbance at 260 nm for sulphide oxidation products).

- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C) .

Q. What strategies are effective for resolving contradictions in reported reactivity data (e.g., conflicting redox behavior) of disodium sulphidoacetate?

- Methodological Answer :

- Multi-method validation : Cross-validate results using cyclic voltammetry (redox potential), EPR spectroscopy (free radical detection), and computational DFT studies to model electron-transfer pathways.

- Control for environmental variables : Strictly regulate oxygen levels (via glovebox experiments) to isolate oxidation mechanisms .

Q. How can researchers investigate the interaction of disodium sulphidoacetate with biomacromolecules (e.g., proteins or DNA) in vitro?

- Methodological Answer :

- Use fluorescence quenching assays to study binding affinity with model proteins (e.g., bovine serum albumin).

- Employ isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH).

- For DNA interactions, perform gel electrophoresis to detect strand breaks or intercalation effects .

Data Analysis & Interpretation

Q. How should researchers address variability in biological assay results when testing disodium sulphidoacetate’s enzymatic inhibition properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。